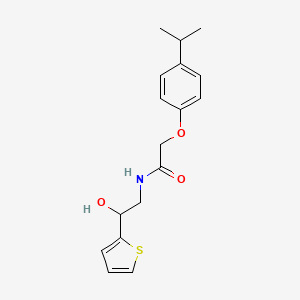

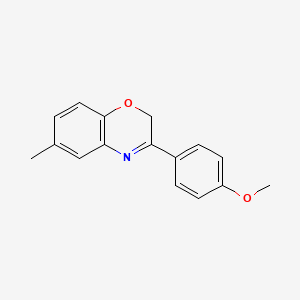

![molecular formula C21H15N3O3S B2505368 methyl 3-[4-([1,1'-biphenyl]-4-ylcarbonyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate CAS No. 439111-70-3](/img/structure/B2505368.png)

methyl 3-[4-([1,1'-biphenyl]-4-ylcarbonyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, methyl 3-[4-([1,1'-biphenyl]-4-ylcarbonyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate, is a complex molecule that likely contains a thiophene moiety, a 1,2,3-triazole ring, and a biphenyl group. While the specific compound is not directly studied in the provided papers, there are several related compounds that have been synthesized and characterized, which can provide insights into the potential properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting from simple precursors such as aniline derivatives or carbohydrazonoyl chlorides, and proceeding through various intermediates to the final product. For example, the synthesis of a novel crystalline compound with a 1,2,4-triazole moiety was achieved in excellent yield via multi-step reactions . Similarly, a compound with a 1,2,3-triazole ring was synthesized from p-methylaniline . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

X-ray diffraction (XRD) is a common technique used to determine the crystal structure of synthesized compounds. For instance, the crystal structure of a 1,2,4-triazole derivative was determined, revealing non-planarity between the thiophene and triazole rings . The molecular structure of related compounds often features hydrogen bonding and other intermolecular interactions that stabilize the crystal structure . These findings suggest that the compound of interest may also exhibit a complex crystal structure with similar stabilizing interactions.

Chemical Reactions Analysis

The reactivity of related compounds can be inferred from their functional groups. For example, the presence of amino and thione groups in triazole derivatives can lead to various chemical reactions, such as nucleophilic substitution or tautomerism . The compound of interest, with its triazole and thiophene moieties, may undergo similar reactions, potentially leading to a diverse range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using a variety of techniques, including elemental analysis, NMR, MS, IR, and UV-Vis spectroscopy . These compounds often exhibit interesting thermal properties, as well as electronic and structural features that can be studied using computational methods like density functional theory (DFT) . The compound of interest is likely to have similar properties, which could be explored using these analytical and computational techniques.

Aplicaciones Científicas De Investigación

Pharmacological Analysis

Compounds related to methyl 3-[4-([1,1'-biphenyl]-4-ylcarbonyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate have been designed and synthesized for pharmacological analysis. Studies have shown that some of these compounds exhibit significant anti-proliferative, anti-inflammatory, and antifungal properties. This suggests potential applications in developing treatments for various diseases and conditions (Kamble et al., 2017).

Antileishmanial Activity

Research into 4-amino-1,2,4-triazole derivatives, closely related to the chemical structure , has revealed remarkable antileishmanial activity. These findings indicate a potential pathway for the development of new therapeutic agents against Leishmania infections (Süleymanoğlu et al., 2017).

Catalytic Oxidation and Transfer Hydrogenation

The use of click-generated 1,2,3-triazole based organosulfur/-selenium ligands in half-sandwich Ruthenium(II) complexes has been explored for catalytic oxidation of alcohols and transfer hydrogenation of ketones. This research opens new avenues for the application of these compounds in catalysis (Saleem et al., 2013).

Antimicrobial Evaluation

Novel di-triazoles and derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds showed good antifungal activity against yeast fungi and antimicrobial activity against certain bacteria, indicating their potential in antimicrobial drug development (Ünver et al., 2008).

Synthesis Methodologies

Efficient synthesis methodologies for thiophene derivatives have been developed, highlighting the versatility of these compounds as building blocks in organic synthesis. This includes the preparation of halogenated 2-thiophenecarboxylic acid derivatives, crucial for developing a new family of insecticides (Hull et al., 2007).

Propiedades

IUPAC Name |

methyl 3-[4-(4-phenylbenzoyl)triazol-1-yl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O3S/c1-27-21(26)20-18(11-12-28-20)24-13-17(22-23-24)19(25)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQEPDTQEZQTNEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)N2C=C(N=N2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-[4-([1,1'-biphenyl]-4-ylcarbonyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(1-Adamantyl)-2-[(3-methoxybenzyl)sulfanyl]nicotinonitrile](/img/structure/B2505285.png)

![1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine](/img/structure/B2505288.png)

![6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2505291.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2505293.png)

![2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]azetidin-3-yl}methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2505294.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2505297.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide](/img/structure/B2505300.png)